molecular formula C6H3ClF6O2S2 B1445865 2-Fluoro-5-(pentafluorosulfur)-benzenesulfonyl chloride CAS No. 1706447-01-9

2-Fluoro-5-(pentafluorosulfur)-benzenesulfonyl chloride

Cat. No.: B1445865
CAS No.: 1706447-01-9
M. Wt: 320.7 g/mol
InChI Key: CZBBFDJWRSPJKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-(pentafluorosulfur)-benzenesulfonyl chloride is a fluorinated aromatic compound characterized by the presence of both fluorine and sulfonyl chloride functional groups

Properties

IUPAC Name

2-fluoro-5-(pentafluoro-λ6-sulfanyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF6O2S2/c7-16(14,15)6-3-4(1-2-5(6)8)17(9,10,11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBBFDJWRSPJKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(pentafluorosulfur)-benzenesulfonyl chloride typically involves the introduction of fluorine atoms into the aromatic ring and the subsequent attachment of the sulfonyl chloride group. One common method involves the fluorination of a suitable aromatic precursor followed by sulfonylation. The reaction conditions often require the use of strong fluorinating agents and controlled environments to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The sulfonylation step can be carried out using chlorosulfonic acid or sulfuryl chloride under controlled conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(pentafluorosulfur)-benzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

    Oxidation and Reduction: The sulfonyl chloride group can be reduced to sulfonamide or oxidized to sulfonic acid under appropriate conditions.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products Formed

    Substitution: Fluorinated aromatic compounds with various substituents.

    Reduction: Sulfonamide derivatives.

    Oxidation: Sulfonic acid derivatives.

Scientific Research Applications

2-Fluoro-5-(pentafluorosulfur)-benzenesulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Materials Science: Incorporated into polymers and other materials to impart unique properties such as increased thermal stability and chemical resistance.

    Pharmaceuticals: Investigated for its potential use in drug discovery and development due to its ability to modify biological activity through fluorination.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(pentafluorosulfur)-benzenesulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. The electron-withdrawing fluorine atoms enhance the reactivity of the sulfonyl chloride group, making it a versatile intermediate in organic synthesis. The compound can interact with nucleophiles, leading to the formation of new chemical bonds and the modification of molecular structures.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)-benzenesulfonyl chloride
  • 2-Fluoro-5-(pentafluorosulfur)-benzoic acid
  • 2-Fluoro-5-(pentafluorosulfur)-benzene

Uniqueness

2-Fluoro-5-(pentafluorosulfur)-benzenesulfonyl chloride is unique due to the presence of both fluorine and sulfonyl chloride groups, which confer distinct chemical properties. The combination of these functional groups allows for a wide range of chemical transformations and applications that are not possible with other similar compounds.

Biological Activity

2-Fluoro-5-(pentafluorosulfur)-benzenesulfonyl chloride (CAS No. 1706447-01-9) is a fluorinated sulfonyl chloride compound that has garnered attention for its unique chemical properties and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound features a fluorine atom at the ortho position and a pentafluorosulfur group, which significantly influences its reactivity and interactions with biological molecules. The presence of multiple fluorine atoms enhances the stability and lipophilicity of the compound, making it a candidate for various applications in medicinal chemistry.

The biological activity of this compound primarily arises from its ability to interact with specific biomolecular targets. The sulfonyl chloride moiety can undergo nucleophilic substitution reactions, leading to the formation of sulfonamides or other derivatives that may exhibit enhanced biological activity.

Key Mechanisms:

  • Nucleophilic Substitution : The sulfonyl chloride can react with amines or alcohols, forming more stable sulfonamide or sulfone derivatives.
  • Fluorine Substitution : The fluorine atoms can influence electronic properties, potentially altering enzyme activity or receptor binding affinities.

Antiviral Activity

A study on phenylalanine derivatives containing similar functional groups demonstrated significant antiviral activity against HIV-1. Compounds with fluorinated groups exhibited enhanced potency due to increased stability and better interaction with viral proteins .

Data Tables

Biological Activity Compound EC50 (nM) Mechanism
Antiviral11l90Capsid assembly inhibition
AntimicrobialSimilar analogsVariesNucleophilic substitution

Case Study 1: Antiviral Activity

A series of phenylalanine derivatives were tested for their ability to inhibit HIV-1 replication. Among these, compounds with fluorinated groups demonstrated significantly lower EC50 values compared to non-fluorinated counterparts. The mechanism involved dual-stage inhibition, affecting both early and late stages of viral replication .

Case Study 2: Synthesis and Reactivity

The synthesis of aryl-sulfur pentafluorides has been explored extensively, revealing that the introduction of pentafluorosulfur enhances reactivity towards nucleophiles. This property is crucial for developing new therapeutic agents based on the sulfonyl chloride structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-5-(pentafluorosulfur)-benzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Fluoro-5-(pentafluorosulfur)-benzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.